Cas no 46994-10-9 ((1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol)
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Chemical and Physical Properties
Names and Identifiers
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- 1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-, (1S,2R,3R)-
- (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
- CS-0287093
- EN300-87644
- 46994-10-9
- (1s,2r,3r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)butane-1,2,3,4-tetraol
-
- MDL: MFCD09863549
- Inchi: 1S/C12H15N3O4/c16-7-10(17)12(19)11(18)9-6-13-15(14-9)8-4-2-1-3-5-8/h1-6,10-12,16-19H,7H2/t10-,11+,12+/m1/s1
- InChI Key: JNMUJXXKLZFAIT-WOPDTQHZSA-N
- SMILES: [C@@H](C1C=NN(C2=CC=CC=C2)N=1)(O)[C@@H](O)[C@H](O)CO
Computed Properties
- Exact Mass: 265.10625597Da
- Monoisotopic Mass: 265.10625597Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 112Ų
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-87644-0.05g |
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46994-10-9 | 0.05g |
$624.0 | 2023-09-01 | ||
| Enamine | EN300-87644-0.1g |
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| Enamine | EN300-87644-0.5g |
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| Enamine | EN300-87644-1.0g |
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46994-10-9 | 1.0g |
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| Enamine | EN300-87644-5.0g |
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
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| Enamine | EN300-87644-10.0g |
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
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$3191.0 | 2023-02-11 | ||
| Enamine | EN300-87644-1g |
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46994-10-9 | 1g |
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| Enamine | EN300-87644-5g |
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46994-10-9 | 5g |
$2152.0 | 2023-09-01 |
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
Comprehensive Analysis of (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol (CAS No. 46994-10-9)
The compound (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol (CAS No. 46994-10-9) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its complex stereochemistry and functional groups make it a valuable intermediate for the development of pharmaceuticals and bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery and biomolecular interactions, as its tetrol backbone and triazole ring offer versatile reactivity.
One of the most frequently searched questions about this compound revolves around its synthetic pathways and stereoselective preparation. Given the growing demand for chiral building blocks in the pharmaceutical industry, the (1S,2R,3R) configuration of this molecule is of particular interest. Recent advancements in asymmetric synthesis have enabled more efficient production of such compounds, addressing challenges related to yield optimization and purity control. These developments align with the broader trend of green chemistry, where minimizing waste and improving atom economy are prioritized.
Another hot topic in the scientific community is the role of 1,2,3-triazole derivatives in click chemistry. The presence of a 2-phenyl-2H-1,2,3-triazol-4-yl group in this compound makes it a candidate for modular synthesis strategies. Click chemistry, known for its high efficiency and selectivity, is widely used in bioconjugation and material science. This has led to increased searches for triazole-containing compounds and their applications in drug delivery systems and diagnostic tools.
The tetrol functionality in (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol also opens doors to its use in carbohydrate mimetics and glycomics research. With the rising focus on glycobiology, scientists are exploring how such compounds can mimic natural sugars and interact with biological targets. This has implications for antiviral therapies and immune modulation, areas that have gained traction due to recent global health challenges.
From a spectroscopic characterization perspective, this compound's unique structure requires advanced techniques like NMR and mass spectrometry for accurate identification. Researchers often search for spectral data and analytical methods to validate its purity and configuration. The availability of such data is critical for reproducibility in scientific studies, a topic emphasized in modern open science initiatives.
In summary, (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol (CAS No. 46994-10-9) is a multifaceted compound with promising applications across pharmaceuticals, biochemistry, and material science. Its relevance to current research trends, such as click chemistry and glycomics, ensures its continued importance in scientific exploration. As interest in chiral synthesis and bioactive molecules grows, this compound will likely remain a focal point for innovation.
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